3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine
Description
Properties
CAS No. |
62693-66-7 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-methylindol-2-amine |
InChI |
InChI=1S/C16H16N2O/c1-18-14-6-4-3-5-13(14)15(16(18)17)11-7-9-12(19-2)10-8-11/h3-10H,17H2,1-2H3 |
InChI Key |
LKIHRHQSDNPYND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling for Indole Ring Formation
A modified Sonogashira reaction constructs the indole skeleton with pre-installed substituents:
-
Alkyne formation : React 2-iodoaniline with 3-phenyl-1-propyne using Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.01 equiv) in Et₃N at room temperature.
-
Cyclization : Treat the resulting 2-alkynylaniline with benzenesulfonyl chloride and pyridine in CH₂Cl₂ to form 1-(phenylsulfonyl)-1H-indole.
-
Functionalization :
Yield : 91% for analogous 2-benzyl-1-(phenylsulfonyl)-1H-indole.
Eschenmoser Coupling for Direct Amination
Eschenmoser coupling offers a modular route to install the amine group at position 2:
-
Substrate preparation : Synthesize 3-bromo-1-methyl-1H-indole bearing a 4-methoxyphenyl group at position 3 via Ullmann coupling.
-
Coupling reaction : React the 3-bromoindole with thiobenzamide or thioacetamide in the presence of a base (e.g., K₂CO₃) to form the Z-configured enamine.
Conditions :
Yield : 70–97% for related Z-3-[amino(aryl)methylidene]indol-2-ones.
Reductive Amination for N-Methylation
N-Methylation is critical for introducing the 1-methyl group. A tandem reductive amination protocol achieves this efficiently:
-
Imine formation : Condense 1H-indol-2-amine with 4-methoxybenzaldehyde in MeOH using an iridium catalyst (0.2 mol%) and Cs₂CO₃ (20 mol%) at 100°C.
-
Reduction : Treat the imine intermediate with H₂ (1 atm) and the same catalyst to yield the N-methylated product.
Yield : 80–90% for analogous N-methylated amines.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted indole derivatives.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine serves as a building block for synthesizing more complex molecules. Its unique substitution pattern allows for various chemical modifications, making it a valuable intermediate in the development of new compounds.
Biology
The compound is utilized as a probe in biological studies to investigate the role of indole-containing compounds in various biological systems. Its ability to interact with biological targets makes it a useful tool for understanding complex biochemical pathways.
Medicine
3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine shows promising therapeutic properties , including:
- Anticancer Activity : Studies have demonstrated significant cytotoxic effects against various cancer cell lines, such as human leukemia (MV4-11), lung cancer (A549), and colon cancer (HCT116). The compound induces apoptosis through caspase pathway activation and inhibits cell proliferation markers like cyclin D1 .
- Anti-inflammatory Properties : It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, reducing oxidative stress by decreasing reactive oxygen species (ROS) levels .
- Antimicrobial Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | IC50 values in micromolar range against MV4-11, A549, HCT116 | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6; reduction of ROS | |
| Antimicrobial | Effective against MRSA and other bacterial strains |
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of various indole derivatives highlighted that 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine demonstrated significant antiproliferative activity across multiple cancer cell lines. The results indicated a preferential suppression of rapidly dividing cells compared to normal fibroblast cells, suggesting a favorable therapeutic index for cancer treatment .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substituent Analysis
The compound’s structure can be compared to the following analogues:
Key Observations :
- The 4-methoxyphenyl group at position 3 is a shared feature in some analogues (e.g., ), but its combination with a methyl group at position 1 and amine at position 2 is unique to the target compound.
- Bulky substituents (e.g., phenyl groups) at position 3, as in , may reduce solubility compared to the methoxyphenyl group.
Anti-inflammatory and Analgesic Potential
- Abdellatif et al. (2016) : 3-Methyl-2-phenyl-1-substituted indoles demonstrated significant COX-2 inhibition (IC₅₀ = 0.18 μM) and analgesic activity in murine models .
- Liu et al. (2016) : Indole-2-carboxamide derivatives reduced pro-inflammatory cytokines (e.g., TNF-α by 60% at 10 μM) in sepsis models .
- Target Compound: While direct data is unavailable, the 4-methoxyphenyl group may enhance anti-inflammatory activity via electron-donating effects, similar to MMPP (a phenolic derivative), which inhibits STAT3 activation .
Enzyme Inhibition
Antioxidant Activity
- Gopi & Dhanaraju (): Indole-3-hydroxylmino methyl acetamides exhibited DPPH radical scavenging (EC₅₀ = 12–18 μM) . The target compound’s amine group may act as a hydrogen donor, though the lack of hydroxyl groups could limit potency.
Physicochemical Properties and Drug-Likeness
Biological Activity
3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine is a compound that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound features an indole core, which is known for its diverse biological activities. The presence of the methoxy group and the methyl substitution on the indole ring enhances its pharmacological profile.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole derivatives, including 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine. For instance:
- Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have shown IC50 values in the micromolar range, indicating potent activity against human leukemia (MV4-11), lung cancer (A549), and colon cancer (HCT116) cells .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .
Anti-inflammatory Properties
The anti-inflammatory activity of 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine has also been documented:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .
- Oxidative Stress Reduction : It exhibits antioxidant properties by reducing reactive oxygen species (ROS) levels, which are often elevated during inflammatory responses .
Antimicrobial Activity
The antimicrobial properties of indole derivatives are well-established, and 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine is no exception:
- Activity Against Bacteria : Studies have reported that this compound shows activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various indole derivatives, 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine demonstrated significant antiproliferative activity across multiple cancer cell lines. The results indicated a preferential suppression of rapidly dividing cells compared to normal fibroblast cells, suggesting a therapeutic index favorable for cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine, and how can reaction conditions be optimized?
- Methodology : Use a multi-step approach involving indole core functionalization. For example:
- Step 1 : Introduce the 4-methoxyphenyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and boronic acid derivatives .
- Step 2 : Methylate the indole nitrogen using methyl iodide under basic conditions (e.g., NaH in DMF).
- Optimization : Monitor reaction progress via TLC/HPLC. Improve yield by optimizing solvent polarity (e.g., DMF vs. THF) and temperature (70–100°C). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, indole NH absence due to methylation) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
Q. How can researchers evaluate the compound’s stability under various storage conditions?
- Methodology :
- Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and room temperature. Assess degradation via HPLC over 1–6 months.
- Light Sensitivity : Expose to UV/visible light and compare degradation rates using NMR/MS .
- Best Practices : Recommend storage in amber vials under inert gas (N₂/Ar) at -20°C for long-term stability.
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/dichloromethane). Use SHELX software (SHELXL for refinement) to resolve bond lengths/angles and confirm regiochemistry .
- Challenge Handling : If crystallization fails, employ powder XRD paired with DFT calculations to infer molecular packing.
Q. How can computational modeling predict the compound’s binding affinity for enzymes like monoamine oxidase (MAO)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into MAO-B active sites (PDB: 2V5Z). Validate poses with MD simulations (GROMACS) to assess stability .
- QSAR Models : Develop quantitative structure-activity relationships using logP, polar surface area, and H-bond donors as descriptors. Cross-validate with experimental IC₅₀ data.
Q. How should contradictory biological activity data between studies be addressed?
- Methodology :
- Assay Standardization : Re-evaluate activity under controlled conditions (e.g., enzyme source, substrate concentration, pH).
- Purity Verification : Re-test the compound after repurification to exclude impurities as confounding factors.
- Orthogonal Assays : Confirm inhibitory effects using fluorescence-based and radiometric assays (e.g., MAO-Glo™ vs. kynuramine oxidation) .
Q. What strategies can elucidate the compound’s metabolic pathways in vitro?
- Methodology :
- Hepatocyte Incubation : Incubate with primary human hepatocytes (37°C, 5% CO₂). Quench reactions at intervals (0–120 min) with acetonitrile.
- LC-MS/MS Analysis : Identify phase I/II metabolites (e.g., demethylation, glucuronidation) using Q-TOF/MS. Compare fragmentation patterns with standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
